2-Bromo-3-decylthiophene

Conductive polymers Polymer synthesis Gel permeation chromatography

2-Bromo-3-decylthiophene is a 3-alkylthiophene monomer bearing a reactive bromine at the 2-position and a linear decyl (C10) substituent at the 3-position. It serves as a key building block for synthesizing regioregular poly(3-alkylthiophene)s via controlled cross-coupling polymerizations, notably the Grignard metathesis (GRIM) and McCullough methods.

Molecular Formula C14H23BrS
Molecular Weight 303.302
CAS No. 144012-09-9
Cat. No. B587775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-decylthiophene
CAS144012-09-9
Molecular FormulaC14H23BrS
Molecular Weight303.302
Structural Identifiers
SMILESCCCCCCCCCCC1=C(SC=C1)Br
InChIInChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h11-12H,2-10H2,1H3
InChIKeyYCWPDFSNGOICAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-decylthiophene (CAS 144012-09-9) for Organic Electronics: Monomer Procurement and Selection Guide


2-Bromo-3-decylthiophene is a 3-alkylthiophene monomer bearing a reactive bromine at the 2-position and a linear decyl (C10) substituent at the 3-position. It serves as a key building block for synthesizing regioregular poly(3-alkylthiophene)s via controlled cross-coupling polymerizations, notably the Grignard metathesis (GRIM) and McCullough methods [1]. The bromine atom functions as a selective reactive handle for nickel- or palladium-catalyzed polymerization, while the decyl chain imparts solubility and influences the solid-state packing of the resulting conjugated polymers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Why 2-Bromo-3-decylthiophene Cannot Be Replaced with Shorter-Chain Alkylthiophenes


Within the 2-bromo-3-alkylthiophene family, alkyl chain length governs the solubility, processability, and solid-state morphology of the resultant regioregular poly(3-alkylthiophene)s. The decyl (C10) substituent confers distinctly different solubility parameters, crystallization behavior, and lamellar packing distances compared to the widely used hexyl (C6) and octyl (C8) analogs [1]. Substituting a shorter-chain monomer, such as 2-bromo-3-hexylthiophene, alters the polymer's interlayer spacing and thermal transitions, which directly impacts charge transport in OFETs and thermoelectric performance [2]. Generic substitution without adjusting device fabrication protocols therefore leads to unpredictable morphology and suboptimal electronic properties [3].

Quantitative Comparative Evidence for Selecting 2-Bromo-3-decylthiophene


Alkyl Chain Length-Dependent Solubility and Molecular Weight in Poly(3-alkylthiophene)s

In a comparative study of electrochemically polymerized poly(3-alkylthiophene)s, the decyl-substituted polymer exhibits systematically different molecular weight characteristics compared to the hexyl analog. While poly(3-hexylthiophene) achieves the highest conductivity and degree of polymerization among the series, increasing substituent chain length to decyl reduces these values, reflecting a trade-off between solubility and electronic performance that must be considered when selecting the monomer [1].

Conductive polymers Polymer synthesis Gel permeation chromatography

Lamellar Spacing Tuning via Alkyl Chain Length in Regioregular Polythiophenes

X-ray diffraction analysis of regioregular poly(3-alkylthiophene)s reveals that alkyl side chain length directly governs the interlayer lamellar spacing. Polymers incorporating longer alkyl chains produce larger interlayer distances, a structural parameter that can be rationally tuned by monomer selection. The decyl (C10) substituent provides an intermediate spacing between shorter hexyl and longer dodecyl chains, enabling tailored control over polymer self-assembly in thin-film devices [1].

Supramolecular architecture X-ray diffraction Organic field-effect transistors

Poly(3-decylthiophene) Seebeck Coefficient Benchmark for Thermoelectric Materials

Poly(3-decylthiophene) has been established as a reference material for thermoelectric studies. In a comparative study, the Seebeck coefficient of poly(3-decylthiophene) was measured and used as a baseline for evaluating novel thermoelectric polymers. At high doping levels, poly(2,7-carbazolenevinylene) achieves a Seebeck coefficient of 200–250 μV/K, which is one order of magnitude higher than that of poly(3-decylthiophene); at low doping levels, the carbazolenevinylene polymer reaches 600 μV/K [1].

Thermoelectrics Seebeck coefficient Conductive polymers

GRIM Polymerization Compatibility Across 2-Bromo-3-alkylthiophene Monomers

2-Bromo-3-decylthiophene belongs to a class of monomers that undergo Grignard metathesis (GRIM) polymerization to yield regioregular poly(3-alkylthiophene)s with 98–100% head-to-tail coupling. This synthetic methodology, established using 2-bromo-3-alkylthiophenes including the hexyl and dodecyl analogs, proceeds via magnesium–bromine exchange followed by nickel-catalyzed cross-coupling [1]. The decyl-substituted monomer is fully compatible with this room-temperature, scalable polymerization route, enabling access to high-regioregularity polymers essential for achieving planar backbone conformations and high charge carrier mobility [2].

GRIM polymerization Regioregular polythiophenes Monomer synthesis

Temperature-Dependent Conductivity Behavior of Long-Chain Poly(3-alkylthiophene)s

The electrical conductivity of poly(3-alkylthiophene)s with long alkyl substituents, including poly(3-decylthiophene) and poly(3-dodecylthiophene), exhibits a characteristic anomalous temperature dependence: conductivity initially increases with temperature, reaches a maximum, then decreases upon further heating. This behavior, accompanied by hysteresis during heating–cooling cycles, is attributed to molecular conformation changes affecting carrier scattering [1].

Electrical conductivity Poly(3-alkylthiophene) Thermal properties

Validated Application Scenarios for 2-Bromo-3-decylthiophene Based on Comparative Evidence


Synthesis of Poly(3-decylthiophene) as a Low-Seebeck-Coefficient Control Material in Thermoelectric Research

Poly(3-decylthiophene) synthesized from 2-bromo-3-decylthiophene serves as a well-characterized, low-Seebeck-coefficient (~20–25 μV/K at high doping) conductive polymer benchmark. Researchers developing novel thermoelectric polymers can use this material as a control to validate measurement setups and quantify performance improvements, as established in comparative studies where poly(2,7-carbazolenevinylene) demonstrated a Seebeck coefficient one order of magnitude higher [1].

Morphology Tuning in OFETs via Controlled Lamellar Spacing Using Decyl-Substituted Regioregular Polythiophenes

The decyl substituent in poly(3-decylthiophene) produces intermediate interlayer lamellar spacings between those of hexyl- and dodecyl-substituted polymers, as inferred from systematic X-ray diffraction studies of poly(3-alkylthiophene) derivatives where interlayer distances increase from 40.1 Å (C5 alkylene) to 57.8 Å (C11 alkylene) [1]. This enables rational tuning of supramolecular architecture and charge transport pathways in OFET devices, particularly for optimizing field-effect mobility in thermally annealed thin films where hole mobilities up to 1.45 × 10⁻² cm²/V·s have been demonstrated for related alkylthiophene copolymers [1].

Solution-Processable Conductive Polymer Formulations Requiring Enhanced Solubility Over Maximum Conductivity

2-Bromo-3-decylthiophene is the preferred monomer when the target application prioritizes solution processability over maximum electronic performance. Comparative polymerization studies demonstrate that poly(3-hexylthiophene) yields the highest conductivity and degree of polymerization among the C4–C12 series, whereas the decyl analog offers reduced conductivity but enhanced solubility [1]. This trade-off is critical for inkjet printing, spin-coating, and roll-to-roll manufacturing where high solubility and manageable viscosity are essential for uniform film formation.

GRIM Polymerization for High-Regioregularity Poly(3-decylthiophene) at Room Temperature

2-Bromo-3-decylthiophene is fully compatible with Grignard metathesis (GRIM) polymerization, a room-temperature, scalable method for producing regioregular poly(3-alkylthiophene)s with 98–100% head-to-tail coupling [1][2]. This synthetic route, originally developed for 2-bromo-3-alkylthiophenes and extensively validated for hexyl and dodecyl analogs, proceeds via magnesium–bromine exchange and nickel-catalyzed cross-coupling, enabling access to planar polymer backbones essential for high charge carrier mobility in OFETs and OPVs [1].

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